1-N-cyclopropyl-2-N-naphthalen-1-ylbenzene-1,2-dicarboxamide
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Overview
Description
1-N-cyclopropyl-2-N-naphthalen-1-ylbenzene-1,2-dicarboxamide is a complex organic compound with the molecular formula C21H18N2O2 and a molecular weight of 330.38 g/mol This compound is known for its unique structural features, which include a cyclopropyl group and a naphthalenyl moiety attached to a benzene dicarboxamide core
Preparation Methods
The synthesis of 1-N-cyclopropyl-2-N-naphthalen-1-ylbenzene-1,2-dicarboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of cyclopropylamine with naphthalene-1-carboxylic acid to form an intermediate, which is then reacted with phthalic anhydride under specific conditions to yield the final product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-N-cyclopropyl-2-N-naphthalen-1-ylbenzene-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-N-cyclopropyl-2-N-naphthalen-1-ylbenzene-1,2-dicarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-N-cyclopropyl-2-N-naphthalen-1-ylbenzene-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-N-cyclopropyl-2-N-naphthalen-1-ylbenzene-1,2-dicarboxamide can be compared with other similar compounds, such as:
N1-cyclopropyl-N2-(naphthalen-1-yl)benzene-1,2-dicarboxamide: This compound shares a similar core structure but may have different substituents, leading to variations in chemical properties and applications.
N-(naphthalen-1-yl) phenazine-1-carboxamide: Another related compound with a naphthalenyl moiety, known for its fungicidal properties.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-N-cyclopropyl-2-N-naphthalen-1-ylbenzene-1,2-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20(22-15-12-13-15)17-9-3-4-10-18(17)21(25)23-19-11-5-7-14-6-1-2-8-16(14)19/h1-11,15H,12-13H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPRRYOHGWBDQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC=C2C(=O)NC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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